molecular formula C15H11ClN2O B11926183 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole CAS No. 1188265-11-3

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole

Katalognummer: B11926183
CAS-Nummer: 1188265-11-3
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: GUAZMAQVIVSTET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorophenoxy group attached to the phenyl ring, which is further connected to the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common synthetic route involves the nucleophilic addition of or substitution by 1H-[1,2,4]-triazole to an electrophilic carbon atom of a precursor molecule . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial production methods may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Analyse Chemischer Reaktionen

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interfere with signal transduction pathways, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

1188265-11-3

Molekularformel

C15H11ClN2O

Molekulargewicht

270.71 g/mol

IUPAC-Name

1-[4-(4-chlorophenoxy)phenyl]imidazole

InChI

InChI=1S/C15H11ClN2O/c16-12-1-5-14(6-2-12)19-15-7-3-13(4-8-15)18-10-9-17-11-18/h1-11H

InChI-Schlüssel

GUAZMAQVIVSTET-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.